N-[2-(tert-butylsulfanyl)ethyl]benzamide
Description
N-[2-(tert-Butylsulfanyl)ethyl]benzamide is a benzamide derivative featuring a tert-butylsulfanyl (-S-tBu) group attached to the ethylamine side chain of the benzamide core.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)benzamide |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)16-10-9-14-12(15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) |
InChI Key |
VNVDPAPNZKLPEU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Sigma Receptor-Targeting Benzamides
- Compound: N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) Activity: High-affinity sigma-1 receptor binding (Kd = 5.80 nM) in prostate cancer cells (DU-145). Key Feature: The piperidinyl group enhances sigma receptor selectivity.
Antiplasmodial Benzamides
Antioxidant Benzamides
- Compound : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
Antimicrobial and Anticancer 2-Azetidinone Derivatives
- Compound: N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Activity: Most potent antimicrobial agent against bacterial and fungal strains. QSAR models indicate topological parameters (Balaban index, molecular connectivity) govern efficacy .
- Compound: N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide Activity: Inhibits breast cancer (MCF7) cell lines via unknown mechanisms .
Anti-Acetylcholinesterase (AChE) Benzamides
- Compound: 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride Activity: Potent AChE inhibition (IC50 = 0.56 nM) with 18,000-fold selectivity over butyrylcholinesterase. Increases cerebral acetylcholine levels in vivo . Key Feature: Bulky para-substituents (e.g., benzylsulfonyl) optimize AChE binding.
Anti-Inflammatory/Analgesic Benzamides
- Compound : N-(2-Chloromethyl-benzimidazol-1-yl methyl)-benzamide
Data Table: Key Structural Analogs and Activities
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (e.g., sulfonyl, nitro): Enhance AChE inhibition and metabolic stability .
- Hydrophobic Groups (e.g., tert-butylsulfanyl, styryl): Likely improve membrane permeability and target engagement in cancer models .
- Hydroxyl Groups : Increase antioxidant capacity but may reduce bioavailability due to polarity .
- Heterocyclic Moieties (e.g., piperidinyl, indolyl): Enable receptor subtype selectivity (e.g., sigma-1 vs. sigma-2) .
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